3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide
Overview
Description
Preparation Methods
The synthesis of 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide involves several steps. One common method includes the bromination of acetyl derivatives followed by amination and subsequent coupling with isopropylbenzamide . The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide has several scientific research applications:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Biochemistry: The compound is utilized in various biochemical assays and experiments.
Medicinal Chemistry: It serves as a building block in the synthesis of potential therapeutic agents.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modifications that can be studied in various biochemical assays . The exact pathways and molecular targets depend on the specific application and experimental conditions.
Comparison with Similar Compounds
3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide can be compared with other similar compounds such as:
3-(Bromoacetyl)coumarins: These compounds share the bromoacetyl group and are used in similar biochemical applications.
N-(Bromoacetyl)-beta-alanyl-N-(2-{4-[(carboxycarbonyl)amino]phenyl}: This compound also contains a bromoacetyl group and is used in biochemical research.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in research settings.
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(2)14-12(17)9-4-3-5-10(6-9)15-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVXLKQMWPZVPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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